molecular formula C8H11Cl3Zr B1142954 1,2,4-Trimethylcyclopentadienyl zirconium trichloride CAS No. 188020-78-2

1,2,4-Trimethylcyclopentadienyl zirconium trichloride

Cat. No. B1142954
CAS RN: 188020-78-2
M. Wt: 304.75594
InChI Key:
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Description

1,2,4-Trimethylcyclopentadienyl zirconium trichloride, or Cp2ZrCl3, is an organometallic compound of zirconium and a cyclopentadienyl ligand, widely used as a catalyst in organic synthesis. It is a colorless liquid with a boiling point of 140 °C and a melting point of -21 °C, and is soluble in many organic solvents. Cp2ZrCl3 has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.

Mechanism of Action

Cp2ZrCl3 acts as a Lewis acid, forming a coordinative bond with an electron-rich substrate, such as an alkene or an alkyne. This initiates a reaction, such as an addition or a substitution, between the substrate and the Lewis acid. The reaction is then completed by a base, such as a tert-butoxide.
Biochemical and Physiological Effects
Cp2ZrCl3 is not known to have any biochemical or physiological effects. It is not toxic, and is not known to be an irritant or a carcinogen. It is not known to be absorbed through the skin or to be a skin sensitizer.

Advantages and Limitations for Lab Experiments

The main advantage of using Cp2ZrCl3 in laboratory experiments is its high activity and selectivity in many reactions. It is also relatively inexpensive and easy to handle. However, it is sensitive to air and moisture, and must be stored in a dry environment. Additionally, the reaction conditions must be carefully controlled in order to obtain optimal results.

Future Directions

There are a number of possible future directions for research involving Cp2ZrCl3. These include the development of new catalysts based on the compound, the use of the compound in new reactions, and the investigation of its activity and selectivity in different reactions. Additionally, research into the mechanism of action and the development of more efficient methods of synthesis could lead to further applications for the compound. Finally, research into the environmental impact of the compound could lead to the development of more sustainable methods of production and use.

Synthesis Methods

Cp2ZrCl3 is synthesized from the reaction of zirconium tetrachloride and trimethylcyclopentadiene in the presence of a base, such as potassium tert-butoxide. The reaction is carried out in a dry solvent, such as toluene or dichloromethane, at a temperature of -78 °C. The reaction is exothermic, and the product is a colorless liquid.

Scientific Research Applications

Cp2ZrCl3 has been widely used in scientific research, particularly in the area of organic synthesis. It has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, Cp2ZrCl3 has been used as a catalyst in the production of biodiesel and in the conversion of biomass into fuel.

properties

IUPAC Name

1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYJKFHXSKOFF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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